2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H21NO3. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl group attached to the tetrahydroisoquinoline core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the protection of the amine group of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed to remove the Boc group.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with neurotransmitter receptors, enzymes, and other proteins involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific bioactive derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A simpler derivative without the Boc and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the Boc and methyl groups.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of the Boc and methoxy groups.
Uniqueness
2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection under mild conditions. The methoxy group also contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-14-7-6-13(19-5)10-12(14)8-9-17(11)15(18)20-16(2,3)4/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
AFZTXHMJCGADRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.